molecular formula C18H16Cl2N4O2 B2913914 2-(2,4-dichlorophenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide CAS No. 2034323-14-1

2-(2,4-dichlorophenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide

Cat. No.: B2913914
CAS No.: 2034323-14-1
M. Wt: 391.25
InChI Key: GKIGKRMPORENOH-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide is a synthetic small molecule of significant interest in medicinal chemistry and early-stage drug discovery research. This compound features a hybrid structure combining a 2,4-dichlorophenoxy acetamide moiety with a pyrazolylpyridine group through an ethyl linker, a design strategy often employed to create novel bioactive molecules . The 2,4-dichlorophenoxy group is a common pharmacophore found in various agrochemicals and pharmaceuticals, contributing to the molecule's potential biological activity and physicochemical properties . The incorporation of the pyridin-4-yl-1H-pyrazole heterocyclic system is a key structural feature, as this scaffold is recognized as a privileged structure in drug discovery for its ability to interact with a variety of enzymatic targets . Compounds containing similar pyridine-pyrazole motifs have been investigated as potential inhibitors of phosphodiesterases (PDEs), a class of enzymes that are important therapeutic targets for a range of neurological and inflammatory conditions . Researchers can utilize this compound as a chemical tool for high-throughput screening campaigns to identify new lead compounds, or as a key intermediate for the synthesis of more complex molecules for structure-activity relationship (SAR) studies. Its structural complexity also makes it a candidate for research in chemical biology, exploring protein-ligand interactions and cellular signaling pathways. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4O2/c19-15-1-2-17(16(20)9-15)26-12-18(25)22-7-8-24-11-14(10-23-24)13-3-5-21-6-4-13/h1-6,9-11H,7-8,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIGKRMPORENOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCCN2C=C(C=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It’s likely that the compound binds to the active site of the enzyme, inhibiting its function. This inhibition could lead to disruption in the fatty acid synthesis pathway, affecting the production of essential cellular components.

Biochemical Pathways

The compound primarily affects the fatty acid synthesis pathway by inhibiting the Enoyl-[acyl-carrier-protein] reductase [NADH] enzyme. This could lead to a decrease in the production of fatty acids, which are essential components of cell membranes and signaling molecules. The downstream effects of this disruption could include altered cell membrane integrity and function, and impaired cell signaling.

Result of Action

The inhibition of the Enoyl-[acyl-carrier-protein] reductase [NADH] enzyme by this compound could lead to a disruption in the fatty acid synthesis pathway. This could result in altered cell membrane structure and function, potentially leading to cell death.

Biological Activity

2-(2,4-Dichlorophenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following:

  • Molecular Formula : C18H15Cl2N3O2
  • Molecular Weight : 408.3 g/mol
  • CAS Number : 1081315-44-7

Research indicates that the compound exhibits anti-inflammatory properties, particularly in neuroinflammatory conditions. It has been shown to inhibit nitric oxide (NO) production and the release of pro-inflammatory cytokines in microglial cells, suggesting a protective role against neuroinflammation .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound significantly reduces the inflammatory response in activated microglia. This is critical in models of Parkinson's disease where neuroinflammation contributes to neuronal damage. The compound effectively mitigates the effects of lipopolysaccharide (LPS)-induced inflammation by downregulating pro-inflammatory mediators .

Cytotoxicity and Anticancer Potential

Preliminary studies have indicated that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives related to this compound have shown significant activity against Bcl-2 expressing cancer cells, suggesting potential for further development in oncology applications .

Case Studies and Research Findings

StudyFindings
Neuroinflammation Model The compound reduced NO production and pro-inflammatory cytokines in microglial cells exposed to LPS.
Cytotoxicity Assessment Related compounds demonstrated significant cytotoxicity against cancer cell lines, indicating potential anticancer activity.
Toxicological Analysis Evaluated toxicological profiles suggest low toxicity at therapeutic doses, although further studies are necessary for comprehensive safety assessments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thioureido Derivatives (Compounds 7d–7h)

A series of 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides (7d–7h) share the dichlorophenoxy-acetamide core but incorporate thioureido and trichloroethyl groups. These compounds exhibit distinct substitution patterns on the aryl group (e.g., 4-bromophenyl, naphthalen-1-yl), influencing their physical properties and reactivity .

  • Synthesis: Prepared via condensation of chloral hydrate with 2,4-dichlorophenoxyacetic acid amide, followed by thiourea formation with aromatic amines .
Pyrazolyl-Acetamide Derivatives
  • N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,4-dichlorophenyl)acetamide : This analog replaces the pyridin-4-yl group with a dihydro-pyrazolone ring. It forms dimeric structures via N–H⋯O hydrogen bonding, a feature absent in the target compound due to its pyridine nitrogen .
  • Its molecular weight (397.3 g/mol) is lower than the target compound’s (estimated ~440 g/mol) .

Spectral and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Spectral Features (1H NMR)
Target Compound C₁₈H₁₅Cl₂N₃O₂* ~440 N/A N/A Pyridine H: δ 8.5–8.7; Acetamide CH₃: δ 2.1
7h C₁₉H₁₄Cl₅N₃O₂S 513.6 205–207 64 Thioureido NH: δ 9.2–10.1
Pyrazolone Derivative C₁₉H₁₇Cl₂N₃O₂ 402.3 473–475 N/A Dihydro-pyrazole H: δ 3.5–4.0
CAS 1448122-32-4 C₁₆H₁₄Cl₂N₄O₂S 397.3 N/A N/A Thiazole H: δ 7.8–8.2

*Estimated based on structural similarity.

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